molecular formula C12H17NO2 B11898277 (1R,2R)-2-Amino-6-ethoxy-1,2,3,4-tetrahydronaphthalen-1-ol

(1R,2R)-2-Amino-6-ethoxy-1,2,3,4-tetrahydronaphthalen-1-ol

Katalognummer: B11898277
Molekulargewicht: 207.27 g/mol
InChI-Schlüssel: SCVKFDIGECJLBJ-VXGBXAGGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1R,2R)-2-Amino-6-ethoxy-1,2,3,4-tetrahydronaphthalen-1-ol is a chiral organic compound with potential applications in various fields such as chemistry, biology, and medicine. Its unique structure, which includes an amino group and an ethoxy group attached to a tetrahydronaphthalene ring, makes it an interesting subject for research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-Amino-6-ethoxy-1,2,3,4-tetrahydronaphthalen-1-ol typically involves multiple steps, including the formation of the tetrahydronaphthalene ring, introduction of the amino group, and ethoxylation. One common method involves the reduction of a corresponding nitro compound followed by ethoxylation under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the desired transformations efficiently .

Analyse Chemischer Reaktionen

Types of Reactions

(1R,2R)-2-Amino-6-ethoxy-1,2,3,4-tetrahydronaphthalen-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while substitution reactions can introduce various functional groups into the molecule .

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (1R,2R)-2-Amino-6-ethoxy-1,2,3,4-tetrahydronaphthalen-1-ol is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and catalysis .

Biology

In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biological molecules. It may serve as a model compound for studying the behavior of similar structures in biological systems .

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development .

Industry

In industrial applications, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.

Wirkmechanismus

The mechanism of action of (1R,2R)-2-Amino-6-ethoxy-1,2,3,4-tetrahydronaphthalen-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ethoxy group may enhance its solubility and bioavailability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other tetrahydronaphthalene derivatives with different substituents, such as:

Uniqueness

The uniqueness of (1R,2R)-2-Amino-6-ethoxy-1,2,3,4-tetrahydronaphthalen-1-ol lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The ethoxy group, in particular, may enhance its solubility and reactivity compared to other similar compounds .

Eigenschaften

Molekularformel

C12H17NO2

Molekulargewicht

207.27 g/mol

IUPAC-Name

(1R,2R)-2-amino-6-ethoxy-1,2,3,4-tetrahydronaphthalen-1-ol

InChI

InChI=1S/C12H17NO2/c1-2-15-9-4-5-10-8(7-9)3-6-11(13)12(10)14/h4-5,7,11-12,14H,2-3,6,13H2,1H3/t11-,12-/m1/s1

InChI-Schlüssel

SCVKFDIGECJLBJ-VXGBXAGGSA-N

Isomerische SMILES

CCOC1=CC2=C(C=C1)[C@H]([C@@H](CC2)N)O

Kanonische SMILES

CCOC1=CC2=C(C=C1)C(C(CC2)N)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.